

## Ethyl 4-oxoheptanoate synonyms and alternative names.

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Compound of Interest

Compound Name: Ethyl 4-oxoheptanoate

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# An In-depth Technical Guide to Ethyl 4-oxoheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 4-oxoheptanoate**, including its nomenclature, physicochemical properties, and relevant experimental methodologies. The information is intended to support research and development activities in the fields of chemistry and life sciences.

### **Nomenclature: Synonyms and Alternative Names**

**Ethyl 4-oxoheptanoate** is known by several alternative names and identifiers in chemical literature and databases. A structured compilation of these is provided below for easy reference.



Туре	Name / Identifier
IUPAC Name	ethyl 4-oxoheptanoate
Synonyms	4-Ketoenanthic acid ethyl ester
4-oxo-heptanoic acid ethyl ester	
ethyl hexan-3-onecarboxylate	_
3-oxo-hexanecarboxylic acid ethyl ester	_
CAS Number	14369-94-9
PubChem CID	12271529
Molecular Formula	С9Н16О3
InChI Key	UEHFASAMWCNVSV-UHFFFAOYSA-N

### **Physicochemical and Spectroscopic Data**

The following table summarizes key quantitative data for **Ethyl 4-oxoheptanoate**, compiled from various chemical databases.



Property	Value	Source
Molecular Weight	172.22 g/mol	PubChem[1]
Appearance	Colorless to pale yellow liquid	Assumed
Boiling Point	Not available	
Density	Not available	_
Refractive Index	Not available	_
<sup>1</sup> H NMR Spectroscopy	Predicted and experimental data available	PubChem[1]
<sup>13</sup> C NMR Spectroscopy	Predicted and experimental data available	PubChem[1]
Mass Spectrometry	GC-MS data available	PubChem[1]
IR Spectroscopy	FTIR data available	PubChem[1]

### **Experimental Protocols**

Detailed methodologies for the synthesis and analysis of **Ethyl 4-oxoheptanoate** are provided below. These protocols are based on established methods for similar  $\beta$ -keto esters.

#### 3.1. Synthesis of **Ethyl 4-oxoheptanoate** via Acylation of Ethyl Acetoacetate

This method involves the acylation of the enolate of ethyl acetoacetate with an appropriate acyl chloride, followed by hydrolysis and decarboxylation.

#### Materials:

- Ethyl acetoacetate
- Sodium ethoxide (NaOEt) or other suitable base
- Butyryl chloride (butanoyl chloride)
- Anhydrous ethanol



- Anhydrous diethyl ether or tetrahydrofuran (THF)
- · Hydrochloric acid (HCl), 2 M
- Saturated sodium bicarbonate solution (NaHCO<sub>3</sub>)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Procedure:

- Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise with stirring at room temperature.
- Acylation: After the formation of the enolate, cool the reaction mixture to 0 °C in an ice bath.
   Add butyryl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
- Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
- Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Purification: Combine the organic layers and wash sequentially with water, saturated NaHCO<sub>3</sub> solution, and brine. Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.
- 3.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

#### Instrumentation:



- Gas chromatograph coupled to a mass spectrometer (GC-MS).
- Capillary column suitable for the analysis of esters and ketones (e.g., HP-5ms, DB-5ms).

GC Conditions (suggested):

- Injector Temperature: 250 °C
- Oven Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injection Volume: 1 μL (split or splitless injection can be used depending on the concentration).

MS Conditions (suggested):

- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-400.

Sample Preparation: Dilute a small amount of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.

3.3. Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Instrumentation:

- NMR spectrometer (e.g., 400 MHz or higher).
- Standard 5 mm NMR tubes.

#### Sample Preparation:



- ¹H NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- ¹³C NMR: Dissolve 20-50 mg of the sample in approximately 0.6 mL of CDCl₃ with TMS.

#### Data Acquisition:

Acquire standard <sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H} NMR spectra at room temperature. For <sup>13</sup>C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

#### Expected <sup>1</sup>H NMR signals (in CDCl<sub>3</sub>):

- Triplet corresponding to the methyl protons of the ethyl ester group.
- Quartet corresponding to the methylene protons of the ethyl ester group.
- Multiplets corresponding to the methylene protons of the heptanoate chain.
- Triplet corresponding to the terminal methyl protons of the heptanoate chain.

#### Expected <sup>13</sup>C NMR signals (in CDCl<sub>3</sub>):

- Signals for the carbonyl carbons of the ketone and ester groups.
- Signal for the O-CH<sub>2</sub> carbon of the ethyl ester.
- Signals for the methylene carbons of the heptanoate chain.
- Signals for the methyl carbons of the ethyl ester and the heptanoate chain.

## Biological Context: Potential Role as a Quorum Sensing Inhibitor

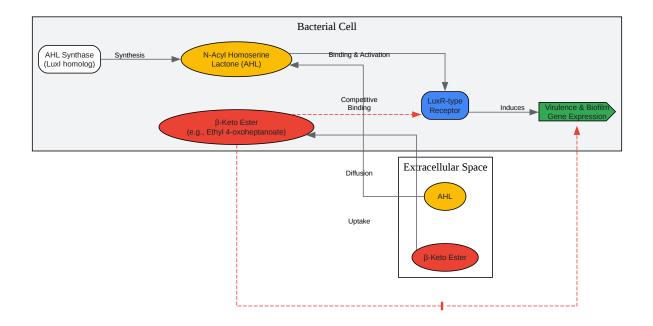
While specific biological activities of **Ethyl 4-oxoheptanoate** are not extensively documented,  $\beta$ -keto esters as a class of compounds have been investigated for their potential to interfere with bacterial communication, a process known as quorum sensing (QS).[2][3][4] In many Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactone (AHL) signaling



molecules. These AHLs bind to and activate LuxR-type transcriptional regulators, leading to the expression of genes involved in virulence and biofilm formation.[2]

Due to their structural similarity to the acyl portion of AHLs, it is hypothesized that  $\beta$ -keto esters like **Ethyl 4-oxoheptanoate** could act as competitive inhibitors, binding to the LuxR-type receptors without activating them, thereby disrupting QS-mediated gene expression.[1][2]

Below is a diagram illustrating the proposed mechanism of quorum sensing inhibition by a generic β-keto ester.



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Caption: Proposed mechanism of quorum sensing inhibition by β-keto esters.



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#### References

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